N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]naphthalene-2-carboxamide
Description
This compound features a thieno[3,4-c]pyrazole core fused with a 3-methylphenyl substituent at position 2 and a naphthalene-2-carboxamide group at position 3. This structural combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring planar aromatic interactions .
Properties
IUPAC Name |
N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3OS/c1-15-5-4-8-19(11-15)26-22(20-13-28-14-21(20)25-26)24-23(27)18-10-9-16-6-2-3-7-17(16)12-18/h2-12H,13-14H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGGVBQDIUXURZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]naphthalene-2-carboxamide typically involves multi-step organic reactions The process begins with the preparation of the thieno[3,4-c]pyrazole core, which is synthesized through the cyclization of appropriate precursors under controlled conditions The naphthalene-2-carboxamide moiety is then introduced via amide bond formation, often using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of
Biological Activity
N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]naphthalene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
The compound features a thieno[3,4-c]pyrazole core coupled with a naphthalene-2-carboxamide moiety. The synthesis typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the Thieno[3,4-c]pyrazole Core : Cyclization reactions under specific conditions.
- Introduction of the Naphthalene-2-carboxamide Group : This can be achieved through acylation reactions.
Antitumor Activity
Research has indicated that derivatives of thienopyrazoles exhibit significant antitumor activity. For instance, compounds structurally similar to this compound have shown promising results against various cancer cell lines. The mechanism often involves inhibition of key signaling pathways such as BRAF(V600E) and EGFR, which are critical in tumor growth and proliferation .
Anti-inflammatory Properties
Thienopyrazole derivatives have also been evaluated for their anti-inflammatory effects. For example, they can inhibit the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO) in vitro. This suggests potential applications in treating inflammatory diseases .
Antimicrobial Activity
Several studies have reported the antimicrobial properties of thienopyrazole derivatives. They demonstrate effectiveness against a range of bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes leading to cell lysis .
Table 1: Summary of Biological Activities
Case Study: Antitumor Efficacy
A study focused on a series of thienopyrazole derivatives demonstrated that specific substitutions on the pyrazole ring significantly enhanced their antitumor activity. Notably, compounds with electron-donating groups showed improved efficacy against breast cancer cell lines compared to their counterparts without such substitutions .
Case Study: Anti-inflammatory Mechanism
In another investigation, a derivative similar to this compound was tested for its ability to inhibit lipopolysaccharide (LPS)-induced inflammation in macrophages. The results indicated a substantial reduction in inflammatory markers, suggesting a potential therapeutic role in managing chronic inflammatory conditions .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a thieno[3,4-c]pyrazole core linked to a naphthalene-2-carboxamide moiety. The synthesis typically involves multi-step organic reactions:
- Formation of the Thieno[3,4-c]pyrazole Core : This is achieved through cyclization reactions under controlled conditions.
- Introduction of the Naphthalene-2-carboxamide Group : Acylation reactions are commonly employed to form the amide bond, often using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
These synthetic routes can be optimized for industrial production to enhance yield and minimize environmental impact through techniques like continuous flow chemistry.
Antitubercular Activity
Tuberculosis (TB) remains a significant global health challenge, necessitating the discovery of new effective antitubercular agents. Research has indicated that derivatives of compounds similar to N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]naphthalene-2-carboxamide exhibit promising activity against Mycobacterium tuberculosis (MTB). For instance, certain pyrazole derivatives have shown enhanced efficacy compared to standard treatments like pyrazinamide (PZA), suggesting potential for further development in TB therapies.
Antiproliferative Properties
The compound's structure suggests potential antiproliferative activity. Studies on related thienopyrazole derivatives have demonstrated their ability to inhibit cancer cell proliferation. Specific substitutions on the pyrazole ring have been found to significantly enhance antitumor activity against various cancer cell lines. For example, modifications that introduce electron-donating groups have shown improved efficacy against breast cancer cells.
Anti-inflammatory Mechanisms
Investigations into the anti-inflammatory properties of this compound have yielded promising results. A derivative similar to this compound was tested for its ability to inhibit lipopolysaccharide (LPS)-induced inflammation in macrophages. The results indicated a substantial reduction in inflammatory markers, suggesting its potential therapeutic role in managing chronic inflammatory conditions.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways, including kinases and phosphatases critical for cell signaling.
- Antioxidant Properties : Preliminary studies suggest that it exhibits antioxidant activity that could mitigate oxidative stress within cells.
- Modulation of Inflammatory Pathways : The thieno[3,4-c]pyrazole moiety may enhance anti-inflammatory effects by modulating key inflammatory pathways.
Case Study 1: Antitumor Efficacy
A study focusing on thienopyrazole derivatives demonstrated that specific structural modifications could lead to enhanced antitumor activity. Compounds with electron-donating groups showed improved effectiveness against breast cancer cell lines compared to their counterparts without such modifications.
Case Study 2: Anti-inflammatory Effects
In another investigation, a derivative was evaluated for its ability to inhibit inflammation induced by lipopolysaccharide in macrophages. The findings indicated that treatment with this compound resulted in significant reductions in pro-inflammatory cytokines, highlighting its potential utility in treating inflammatory diseases.
Comparison with Similar Compounds
Structural Features
The following table highlights key structural differences and similarities:
Key Observations :
- The thieno[3,4-c]pyrazole core in the target compound is distinct from pyrazole (), triazole (), and quinazolinone () systems. Its fused thiophene ring enhances electron delocalization compared to furan or pyridine analogs .
Key Observations :
- The target’s synthesis likely parallels ’s use of POCl₃ and DMF for heterocyclic activation, though the exact pathway remains unspecified .
- ’s thioglycolic acid-mediated cyclization contrasts with the target’s presumed amide coupling, reflecting divergent strategies for introducing sulfur-containing moieties .
Spectroscopic Characterization
Infrared (IR) Spectroscopy :
- The target’s amide C=O stretch (~1680 cm⁻¹) aligns with ’s aldehyde (1720 cm⁻¹) and ’s thiazolidinone (1650–1700 cm⁻¹) peaks, though electronic effects from the naphthalene ring may cause slight shifts .
¹H-NMR Spectroscopy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
